

BI-1942: A Highly Specific Tool for Investigating Human Chymase Function

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of **BI-1942**, a potent and highly specific inhibitor of human chymase, a serine protease implicated in cardiovascular and inflammatory diseases. Through a comparative analysis with other serine protease inhibitors, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for researchers investigating the role of chymase in health and disease.

Unveiling the Potency and Selectivity of BI-1942

BI-1942 stands out as a powerful research tool due to its exceptional potency and specificity for human chymase. Experimental data reveals an IC50 value of 0.4 nM, indicating strong inhibitory action against this key enzyme.[1][2] To assess its specificity, **BI-1942** was tested against a broad panel of 37 proteases. The results demonstrated that at a concentration of 10 μ M, **BI-1942** only exhibited significant inhibition of chymase and Cathepsin G.[1][2] Notably, it displayed over 100-fold selectivity for chymase over Cathepsin G, with an IC50 of 110 nM for the latter.[1][2]

For comparative purposes, a structurally related compound, BI-1829, serves as a valuable negative control. BI-1829 shows significantly weaker inhibition of human chymase, with an IC50 of 850 nM, making it suitable for in vitro experiments to confirm that the observed effects are due to chymase inhibition.[1][2]



Another chymase inhibitor, JNJ-10311795, offers a point of comparison. It acts as a dual inhibitor, targeting both neutrophil Cathepsin G with a Ki of 38 nM and mast cell chymase with a Ki of 2.3 nM.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of **BI-1942** and comparator compounds against key serine proteases. This data highlights the superior selectivity of **BI-1942** for human chymase.

Compound	Target Protease	IC50 / Ki	Selectivity vs. Chymase
BI-1942	Human Chymase	0.4 nM (IC50)[1][2]	-
Cathepsin G	110 nM (IC50)[1][2]	>275-fold	
BI-1829 (Negative Control)	Human Chymase	850 nM (IC50)[1][2]	2125-fold weaker
JNJ-10311795	Human Chymase	2.3 nM (Ki)	-
Cathepsin G	38 nM (Ki)	~16.5-fold	

Note: While **BI-1942** was tested against a panel of 37 proteases, the complete list and their specific inhibition values are not publicly available. The panel likely included a broad range of serine proteases to establish a comprehensive specificity profile.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, this section details the typical experimental protocols used to assess the specificity of serine protease inhibitors.

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay is a common method to determine the inhibitory potency (IC50) of a compound against a specific serine protease.



Materials:

- Purified recombinant human serine protease (e.g., chymase, Cathepsin G)
- Fluorogenic peptide substrate specific for the protease
- Test inhibitor (e.g., BI-1942) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the serine protease in the assay buffer.
 - Prepare a stock solution of the fluorogenic substrate in a suitable solvent.
 - Prepare a serial dilution of the test inhibitor in the assay buffer.
- Assay Setup:
 - Add a fixed volume of the serine protease solution to each well of the microplate.
 - Add the serially diluted test inhibitor to the corresponding wells. Include a vehicle control (solvent only) and a no-enzyme control.
 - Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- · Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the microplate in a fluorescence reader.



 Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore. The rate of substrate cleavage is proportional to the enzyme activity.

Data Analysis:

- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

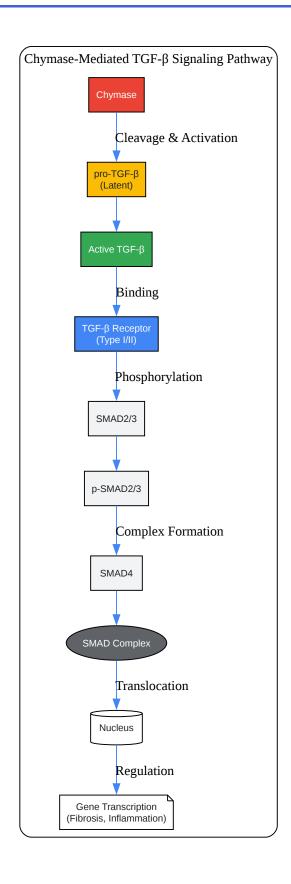
The following diagrams, generated using the DOT language, illustrate key concepts related to the evaluation of **BI-1942**.



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Caption: Workflow for assessing the specificity of a serine protease inhibitor.

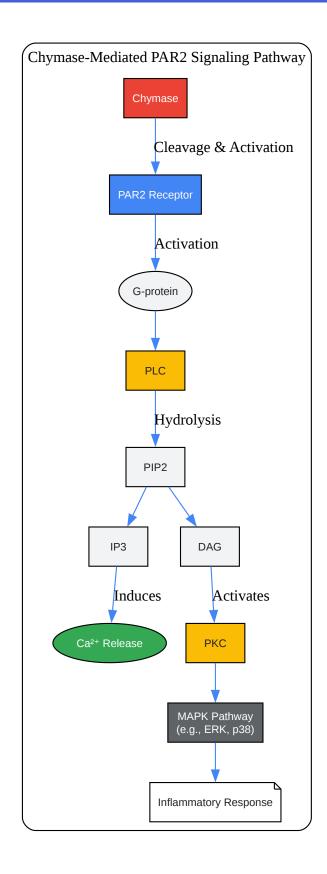




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Caption: Chymase activates the pro-fibrotic TGF- β signaling pathway.





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